
4,7-Dibromobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromobenzofuran is a chemical compound with the molecular formula C8H4Br2O . It has a molecular weight of 275.93 . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various methods. One such method involves the Corey-Fuchs reaction conditions using dimethyl sulfoxide - aqueous KOH solution at room temperature .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code 1S/C8H4Br2O/c9-6-1-2-7 (10)8-5 (6)3-4-11-8/h1-4H . The Inchi Key is QIHXCZSCMCCRBD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 275.93 . It is typically stored at room temperature . to 95% .Scientific Research Applications
Environmental Concerns and Toxicity
- 4,7-Dibromobenzofuran is structurally related to polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), compounds known for their environmental concern due to their use in brominated flame retardants. Research indicates that brominated compounds like this compound share similar toxicity profiles to their chlorinated homologs, raising concerns about human and wildlife exposure to these chemicals (Birnbaum, Staskal, & Diliberto, 2003).
Application in Synthesis and Material Science
- Dibenzofurans, including this compound derivatives, have applications in pharmaceuticals and electronic materials. An eco-friendly method for synthesizing dibenzofuran derivatives via intramolecular C-O bond formation has been developed, which is significant for environmental and industrial purposes (Cho, Roh, & Cho, 2017).
- In material science, poly(2,7-dibenzosilole), a polymer derived from 2,7-disubstituted dibenzosilole monomers, exhibits promising properties as a blue light emitting polymer, indicating potential applications in optoelectronic devices (Chan, Mckiernan, Towns, & Holmes, 2005).
Potential in Pharmacology and Medicine
- Dibenzofuran analogues, such as this compound, have been synthesized and investigated for their antimicrobial and antiproliferative activities. This research suggests potential applications in developing new drugs and treatments (Montalvão, Leino, Kiuru, Lillsunde, Yli-Kauhaluoma, & Tammela, 2016).
Environmental Degradation and Formation Studies
- Studies have explored the mechanisms of dioxin formation from the high-temperature oxidation of compounds like 2-bromophenol, closely related to this compound. Such research is crucial for understanding and mitigating the environmental impact of these compounds (Evans & Dellinger, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzofuran compounds, which 4,7-dibromobenzofuran is a derivative of, have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Benzofuran derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Benzofuran derivatives have been associated with a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets .
Properties
IUPAC Name |
4,7-dibromo-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHXCZSCMCCRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388071-29-1 |
Source


|
| Record name | 4,7-dibromo-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2863143.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide](/img/structure/B2863144.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-ethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2863149.png)
![2-[[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2863151.png)
![3-(cyclohexylmethyl)-5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2863153.png)
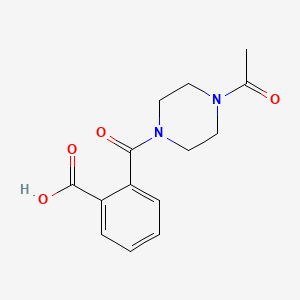
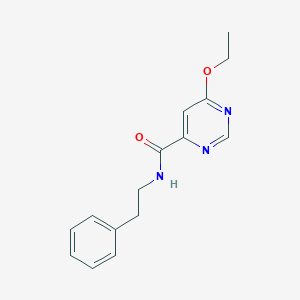
![1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2863157.png)
![7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2863158.png)
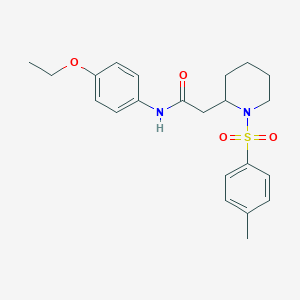
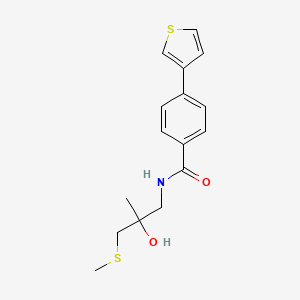
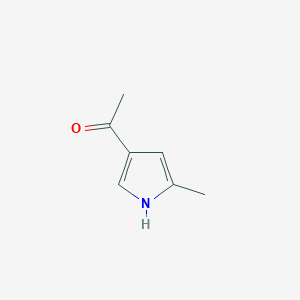
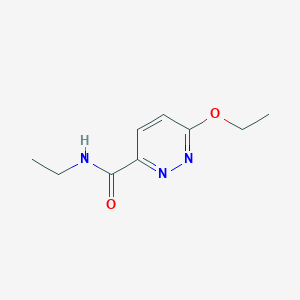
acetyl]amino}acetic acid](/img/structure/B2863166.png)
